![molecular formula C18H14ClFN2O2 B2598693 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 946344-86-1](/img/structure/B2598693.png)
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of 3-substituted bis-isoxazole ethers was developed via 1,3-dipolar cycloaddition reaction starting from 3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride using NaHCO3 as an acid-binding agent in THF solvent-dissolved trace water under catalyst-free microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of similar compounds, such as “5-(4-Chlorophenyl)isoxazol-3-amine”, has been reported. The empirical formula is C9H7ClN2O, and the molecular weight is 194.62 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “5-(4-Chlorophenyl)isoxazol-3-amine”, have been reported. It is a solid with an empirical formula of C9H7ClN2O and a molecular weight of 194.62 .Scientific Research Applications
Potential in Antipsychotic Drug Development
Research has identified compounds with structures related to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide showing promising antipsychotic-like profiles without interacting with dopamine receptors, a common mechanism for clinically available antipsychotic agents. This suggests a potential application in developing new antipsychotic medications that could offer benefits over existing treatments, such as reduced side effects related to dopamine receptor antagonism (Wise et al., 1987).
Role in Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on bioactive benzothiazolinone acetamide analogs, which share structural similarities, have demonstrated their utility in photovoltaic efficiency modeling and ligand-protein interactions. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have shown these compounds to have significant binding affinities, suggesting applications in targeted drug development (Mary et al., 2020).
Anti-inflammatory and Anti-tumor Activities
Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, compounds related to the chemical , has shown significant anti-inflammatory and anti-tumor activities. These findings indicate potential applications in developing treatments for inflammation and cancer, highlighting the therapeutic value of such compounds (Sunder & Maleraju, 2013).
Antimicrobial Activity
Isoxazoline derivatives, with structural features akin to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide, have been synthesized and shown to possess good antibacterial activities against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. This research opens avenues for the compound's application in developing new antimicrobial agents (Wei, 2012).
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-14-5-3-13(4-6-14)17-10-16(22-24-17)11-21-18(23)9-12-1-7-15(20)8-2-12/h1-8,10H,9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVFJRQLRHKEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide |
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